
Spadin
Übersicht
Beschreibung
Spadin (trifluoroacetate salt) is a peptide compound known for its role as a brain-penetrant inhibitor of the TREK-1 channel, which is a two-pore domain potassium channel. This compound has garnered attention due to its antidepressant effects observed in mouse models of depression, with a rapid onset of action .
Vorbereitungsmethoden
Chemical Synthesis Using Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the primary method for producing synthetic Spadin. This approach allows precise control over amino acid sequence and post-translational modifications, critical for maintaining the peptide’s functionality .
Resin Selection and Initial Amino Acid Attachment
The synthesis begins with anchoring the C-terminal amino acid to a resin. For this compound, a Wang resin or Rink amide resin is typically chosen due to its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry . The first amino acid is coupled to the resin using a coupling agent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). Side-chain protecting groups (e.g., tert-butyl for serine) are applied to prevent undesired reactions during synthesis .
Deprotection and Coupling Cycles
Each cycle involves:
-
Deprotection : Removal of the Fmoc group using 20% piperidine in DMF.
-
Coupling : Activation of the subsequent amino acid with HBTU/DIPEA and reaction with the resin-bound peptide.
-
Washing : Removal of excess reagents with DMF and dichloromethane .
For this compound, 17 coupling cycles are required, with particular attention to residues like tryptophan and tyrosine, which are prone to oxidation . Coupling efficiency is monitored via Kaiser tests to detect free amino groups .
Cleavage and Purification
After synthesis, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing water, triisopropylsilane, and ethanedithiol to remove side-chain protecting groups . Crude this compound is precipitated in cold diethyl ether and purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradient . Final purity (>80%) is verified by analytical HPLC and mass spectrometry .
Table 1: Key Parameters in SPPS of this compound
Parameter | Details |
---|---|
Resin Type | Wang or Rink amide resin |
Coupling Reagent | HBTU/DIPEA |
Deprotection Agent | 20% piperidine in DMF |
Cleavage Cocktail | TFA/H2O/TIS/EDT (94:2.5:2.5:1 v/v) |
Purification Method | Reverse-phase HPLC (C18 column, 10–60% acetonitrile/0.1% TFA gradient) |
Purity Verification | Analytical HPLC, ESI-MS |
Biological Preparation via Sortilin Propeptide Processing
This compound is naturally generated through the proteolytic processing of propeptide PE, a 44-amino acid fragment released during sortilin maturation .
Furin-Mediated Cleavage of Propeptide PE
The enzyme furin cleaves propeptide PE in the late Golgi apparatus, releasing this compound into the bloodstream . This process occurs at specific recognition sites (Arg-X-X-Arg motifs), yielding the active 17-residue peptide. Biological production is limited by low endogenous concentrations, necessitating recombinant expression for large-scale yields .
Isolation and Purification from Biological Sources
Recombinant this compound can be produced by expressing sortilin precursors in mammalian cell lines (e.g., HEK293). The secreted peptide is purified from cell culture media using affinity chromatography (anti-sortilin antibodies) followed by size-exclusion chromatography . Challenges include minimizing proteolytic degradation and ensuring correct disulfide bond formation .
Comparative Analysis of Preparation Methods
Table 2: Chemical vs. Biological Preparation of this compound
Quality Control and Characterization
Synthetic and recombinant this compound batches undergo rigorous quality control:
-
Mass Confirmation : Electrospray ionization mass spectrometry (ESI-MS) to verify molecular weight .
-
Bioactivity Testing : TREK-1 inhibition assays in transfected COS-7 cells .
Challenges and Optimizations in this compound Synthesis
Key challenges include:
-
Oxidation of Methionine/Tryptophan : Additives like ethanedithiol in cleavage cocktails mitigate this .
-
Low Solubility : this compound’s hydrophobic residues necessitate dissolution in DMSO (10 mM stock solutions) .
-
Scale-Up Limitations : Microwave-assisted SPPS and continuous-flow systems are being explored to improve efficiency .
Analyse Chemischer Reaktionen
Reaktionstypen: Spadin (Trifluoraceta-Salz) durchläuft während seiner Synthese hauptsächlich die Peptidbindungsbildung. Es kann auch an anderen Reaktionen wie folgt teilnehmen:
Oxidation: Oxidative Bedingungen können bestimmte Aminosäurereste im Peptid modifizieren.
Reduktion: Reduktive Bedingungen können Disulfidbrücken reduzieren, falls vorhanden.
Substitution: Aminosäurereste können substituiert werden, um Analoga von this compound zu erzeugen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.
Substitution: Spezifische Aminosäurederivate und Kupplungsreagenzien.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das modifizierte Peptid, das eine veränderte biologische Aktivität oder Stabilität aufweisen kann .
Wissenschaftliche Forschungsanwendungen
Antidepressant Properties
Spadin has been identified as a potent antagonist of the TREK-1 potassium channel, which is implicated in mood regulation and depression. Research has demonstrated several key findings regarding this compound's antidepressant effects:
- Mechanism of Action : this compound selectively inhibits TREK-1 channels, leading to increased serotonergic transmission and neurogenesis. This mechanism was highlighted in studies showing that this compound treatment resulted in rapid antidepressant effects in mouse models, significantly faster than traditional selective serotonin reuptake inhibitors (SSRIs) like fluoxetine .
- Behavioral Studies : In various behavioral tests, mice treated with this compound exhibited resistance to depressive symptoms, comparable to those lacking the TREK-1 gene. Notably, a four-day intravenous treatment with this compound led to significant increases in hippocampal neurogenesis and activation of the cAMP response element-binding protein (CREB), crucial for mood regulation .
- Comparison with Conventional Antidepressants : Unlike SSRIs that typically require weeks to manifest effects, this compound demonstrated rapid onset within four days. Additionally, it did not produce the cardiac side effects often associated with TREK-1 inhibition, suggesting a favorable safety profile .
Neurobiological Insights
This compound’s interaction with astrocytes has been studied to understand its broader neurobiological implications:
- Astrocytic Conductance : Research indicates that this compound can modulate astrocytic passive conductance by inhibiting TREK-1 channels. This modulation is significant for maintaining brain homeostasis and may have implications for neurodegenerative diseases .
Insecticide Development
Recently, this compound has been integrated into agricultural practices as an active ingredient in insecticides:
- Corteva Agriscience's Innovation : Corteva launched a new insecticide formulation containing 11.7% this compound, targeting aphids specifically. The compound exhibits broad-spectrum activity and excellent residual control, making it effective even under challenging environmental conditions .
- Unique Mode of Action : Unlike traditional insecticides, this compound operates through a novel mechanism that provides immediate control upon contact with aphids while ensuring long-lasting protection. This innovation could enhance crop yield potential significantly .
Summary of Findings
The applications of this compound span both pharmacological and agricultural domains, showcasing its versatility:
Application Area | Key Findings |
---|---|
Pharmacology | - Rapid antidepressant effects through TREK-1 inhibition |
- Enhanced neurogenesis and serotonergic activity | |
- Favorable safety profile compared to conventional SSRIs | |
Agriculture | - Effective insecticide against aphids |
- Broad-spectrum activity with unique mode of action |
Antidepressant Efficacy
In a pivotal study conducted by Mazella et al., this compound was shown to effectively block TREK-1 activity in various neural contexts, leading to enhanced neuronal firing rates and behavioral resistance to depression in animal models . This study laid the groundwork for considering this compound as a candidate for developing new antidepressant therapies.
Agricultural Impact
Corteva's introduction of this compound-based insecticides represents a significant advancement in pest management strategies within agriculture, aiming to protect crops from aphid infestations while minimizing environmental impact through targeted action .
Wirkmechanismus
Spadin exerts its effects by selectively antagonizing the activation of TREK-1 channels. TREK-1 channels are involved in regulating neuronal, cardiac, and smooth muscle physiology. This compound binds to these channels and inhibits their activity, which is believed to contribute to its antidepressant effects. The exact molecular targets and pathways involved include the modulation of potassium ion conductance and the regulation of cell membrane potential .
Vergleich Mit ähnlichen Verbindungen
Humanin (trifluoroacetate): Another peptide with neuroprotective properties.
TNIIIA2 (trifluoroacetate): A peptide with anti-inflammatory effects.
D12-116 (trifluoroacetate): A peptide with potential therapeutic applications.
Comparison: Spadin is unique due to its specific inhibition of TREK-1 channels and its rapid onset of antidepressant effects. While other peptides like Humanin and TNIIIA2 have different biological activities, this compound’s ability to penetrate the brain and modulate ion channels sets it apart .
Biologische Aktivität
Spadin is a 17-amino-acid peptide derived from the sortilin receptor, primarily recognized for its role as a selective inhibitor of the TREK-1 potassium channel. This compound has garnered significant interest in the field of neuropharmacology, particularly for its potential antidepressant effects and its ability to modulate various biological activities in neuronal tissues.
This compound functions by blocking the activity of the TREK-1 channel, which is known to be involved in neuronal excitability and various physiological processes. Research indicates that this compound binds to TREK-1 with high affinity (10 nM) and inhibits its activity in various cellular models, including COS-7 cells and hippocampal neurons . This inhibition results in increased neuronal firing rates, particularly in serotonin-producing neurons within the Dorsal Raphe Nucleus, suggesting a mechanism that may enhance serotonergic transmission—an essential pathway in mood regulation .
Antidepressant Effects
The antidepressant properties of this compound have been demonstrated through multiple behavioral assays. In studies involving mice, this compound administration resulted in significant resistance to depressive behaviors akin to those observed in TREK-1 deficient mice. Notably, this compound treatment led to increased levels of phosphorylated CREB (cAMP response element-binding protein) and enhanced neurogenesis in the hippocampus, both of which are critical indicators of antidepressant efficacy .
Table 1: Summary of Biological Activities of this compound
Case Studies and Research Findings
Recent studies have explored the pharmacological profile of this compound beyond its basic inhibitory action on TREK-1. For instance, Heurteaux et al. (2006) established that inhibiting TREK-1 channels induces an antidepressant phenotype. Subsequent research identified retro-inverso analogs of this compound that retained its antidepressant properties while potentially offering improved pharmacokinetic profiles .
In a notable study published in Frontiers in Pharmacology, researchers demonstrated that this compound selectively antagonizes the activation of TREK-1 by arachidonic acid (AA), indicating an allosteric modulation mechanism . This finding suggests that this compound may not only inhibit TREK-1 but also fine-tune its response to physiological stimuli.
Implications for Future Research
The implications of this compound's biological activities extend into potential therapeutic applications for mood disorders. Given its unique mechanism of action—targeting a specific ion channel associated with mood regulation—this compound could pave the way for novel antidepressant therapies with fewer side effects compared to traditional SSRIs (selective serotonin reuptake inhibitors).
Q & A
Basic Research Questions
Q. What experimental methodologies are commonly used to investigate Spadin's mechanism of action in neurobiological studies?
this compound's biological activity is typically studied using in vitro assays (e.g., TREK-1 channel inhibition via patch-clamp electrophysiology) and in vivo rodent models of depression or neurogenesis. Key techniques include immunoblotting for protein expression analysis, ELISA for serum biomarker quantification, and behavioral assays (e.g., forced swim test) to assess antidepressant-like effects. Methodological rigor requires validation of this compound purity via HPLC and dose-response curve optimization .
Q. How do researchers validate the specificity of this compound in modulating TREK-1 channels versus off-target effects?
Specificity is confirmed through competitive binding assays, CRISPR/Cas9-mediated TREK-1 knockout models, and comparative studies with TREK-1-negative cell lines. Negative controls include scrambled peptide analogs and parallel experiments with unrelated ion channel inhibitors. Data must demonstrate statistical significance (p < 0.05) across replicates to rule out non-specific interactions .
Q. What are the primary animal models used to study this compound's effects on hippocampal neurogenesis?
Murine models (e.g., C57BL/6 mice) subjected to chronic stress protocols or serotonin depletion are standard. Neurogenesis is quantified via BrdU labeling of hippocampal progenitor cells, followed by immunohistochemical analysis of neuronal markers (e.g., DCX, NeuN). X-irradiation of the hippocampal region serves as a control to isolate neurogenesis-dependent effects .
Advanced Research Questions
Q. How can conflicting data on this compound's antidepressant efficacy across studies be reconciled methodologically?
Contradictions often arise from variability in administration routes (intraperitoneal vs. intracerebroventricular), dosing schedules, or animal strain susceptibility. A meta-analysis approach with standardized inclusion criteria (e.g., consistent stress induction protocols, sample size ≥10 per group) is recommended. Sensitivity analyses should assess confounding variables like age and baseline neurogenesis rates .
Q. What strategies are employed to isolate this compound's direct neurogenic effects from secondary mechanisms (e.g., BDNF signaling)?
Dual inhibition experiments using BDNF-neutralizing antibodies or TrkB receptor antagonists in combination with this compound administration can disentangle primary and secondary pathways. Transcriptomic profiling (RNA-seq) of hippocampal tissue post-treatment further identifies this compound-specific gene expression patterns versus BDNF-mediated cascades .
Q. How should researchers design longitudinal studies to evaluate this compound's long-term neuroprotective effects?
Longitudinal designs require staggered time points (e.g., 2-, 4-, and 8-week post-treatment intervals) to track neurogenesis dynamics. Advanced imaging techniques (e.g., two-photon microscopy) enable real-time visualization of dendritic spine formation. Statistical power is enhanced through mixed-effects models to account for individual variability .
Q. Data Analysis and Reproducibility
Q. What statistical frameworks are optimal for analyzing this compound's dose-dependent effects on TREK-1 inhibition?
Non-linear regression models (e.g., sigmoidal dose-response curves) with Hill slope coefficients are standard. For multi-group comparisons (e.g., this compound vs. fluoxetine), ANOVA with post-hoc Tukey tests minimizes Type I errors. Reproducibility requires open-access sharing of raw electrophysiological data and code for analysis pipelines .
Q. How can researchers address batch variability in this compound synthesis across independent labs?
Inter-laboratory reproducibility is improved by adhering to peptide synthesis protocols (e.g., solid-phase Fmoc chemistry) with mass spectrometry validation. Collaborative ring trials using shared batches of this compound and standardized assay conditions (e.g., pH, temperature) reduce technical variability .
Q. Ethical and Reporting Standards
Q. What ethical considerations are critical when using this compound in preclinical depression models?
Compliance with ARRIVE guidelines ensures humane endpoints (e.g., maximum tolerable stress duration) and transparent reporting of adverse events. Institutional Animal Care and Use Committee (IACUC) approval is mandatory, with explicit justification for sample sizes to minimize unnecessary animal use .
Q. How should negative results from this compound trials be documented to avoid publication bias?
Negative findings must be reported in registries like ClinicalTrials.gov or preclinical repositories (e.g., Open Science Framework). Detailed methods sections should include raw data appendices and power calculations to distinguish true negatives from underpowered studies .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H142N26O22/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSPWLIEKXALQP-WSSJNERPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H142N26O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2012.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.